Sulfamethazinediazonium
Description
Overview of Diazotization Reactions and Aromatic Amine Precursors
The primary method for preparing aryl diazonium salts is through a process known as diazotization. iitk.ac.inunacademy.com This reaction involves treating a primary aromatic amine with nitrous acid (HNO₂). iitk.ac.innumberanalytics.com Because nitrous acid is unstable, it is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures, generally between 0 and 5°C. ijcrt.orgorganic-chemistry.orgijprajournal.com
The reaction mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid and the strong acid. This electrophilic ion then reacts with the primary aromatic amine to form the diazonium salt. byjus.com The stability of aryl diazonium salts is considerably greater than that of their aliphatic counterparts due to the delocalization of the positive charge over the aromatic ring through resonance. ijcrt.orgunacademy.com This enhanced stability allows them to be used as intermediates in aqueous solutions. libretexts.org
The precursors for these reactions are primary aromatic amines, which are organic compounds where an amino group (–NH₂) is directly attached to an aromatic ring. unacademy.comnumberanalytics.com The nature of the aromatic ring and any other substituents can influence the stability and reactivity of the resulting diazonium salt. numberanalytics.com
Role of Aryl Diazonium Salts as Synthetic Intermediates
Aryl diazonium salts are highly valued in organic synthesis because the diazonium group (N₂) is an excellent leaving group, being released as thermodynamically stable dinitrogen gas. researchgate.netlibretexts.org This property facilitates a wide range of substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring that are often difficult to introduce directly. allen.inbritannica.com
These transformations are broadly classified into two types:
Replacement Reactions: The diazonium group is replaced by another atom or group.
Coupling Reactions: The diazonium group is retained, and the salt acts as an electrophile in aromatic substitution reactions. allen.in
Some of the most important replacement reactions include:
Sandmeyer Reaction: This reaction uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with a chloro, bromo, or cyano group, respectively. ijcrt.orgmasterorganicchemistry.com
Schiemann Reaction: This reaction is used to introduce a fluoro group by treating the diazonium salt with fluoroboric acid (HBF₄), followed by heating. libretexts.orgmasterorganicchemistry.comfirsthope.co.in
Replacement by Iodide: Aryl iodides are formed by treating the diazonium salt with potassium iodide (KI). masterorganicchemistry.com
Replacement by a Hydroxyl Group: Heating the diazonium salt in an acidic aqueous solution yields a phenol (B47542). masterorganicchemistry.com
Reductive Deamination (Replacement by Hydrogen): The diazonium group can be removed and replaced with a hydrogen atom by treatment with reducing agents like hypophosphorous acid (H₃PO₂). libretexts.orgfirsthope.co.in
In azo coupling reactions , the diazonium ion acts as a weak electrophile and reacts with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds (Ar-N=N-Ar'). ijcrt.orglibretexts.org These products are often brightly colored and form the basis of many synthetic dyes. ijcrt.orglibretexts.org
The following table summarizes the key transformations of aryl diazonium salts:
| Reaction Name/Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Sandmeyer Reaction | CuCl / HCl | -Cl |
| Sandmeyer Reaction | CuBr / HBr | -Br |
| Sandmeyer Reaction | CuCN / KCN | -CN |
| Schiemann Reaction | 1. HBF₄ 2. Heat | -F |
| Iodination | KI | -I |
| Hydrolysis | H₂O, H⁺, Heat | -OH |
| Reduction | H₃PO₂ | -H |
Recent advancements have also highlighted the use of aryl diazonium salts in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, further expanding their synthetic utility. acs.orgrsc.org
Structural Context of Sulfamethazine (B1682506) as a Precursor to Sulfamethazinediazonium
Sulfamethazine is a sulfonamide compound with the chemical formula C₁₂H₁₄N₄O₂S. nih.gov Its structure features a central 4-aminobenzenesulfonamide core, where the sulfonamide nitrogen is connected to a dimethylated pyrimidine (B1678525) ring (4,6-dimethyl-2-pyrimidinyl). The key feature of sulfamethazine that allows it to serve as a precursor for a diazonium salt is the presence of a primary aromatic amine group (–NH₂) attached to the benzene (B151609) ring. ontosight.ainih.gov
This primary amino group can undergo diazotization under standard conditions (reaction with nitrous acid) to form the corresponding aryl diazonium salt, named This compound . ontosight.ainih.gov The resulting this compound cation retains the sulfonyl-pyrimidine portion of the molecule while the amino group is converted into the reactive –N₂⁺ group. This transformation allows the sulfamethazine scaffold to be used in the various synthetic reactions characteristic of aryl diazonium salts. For example, this compound chloride has been used in coupling reactions to synthesize new hydrazone derivatives. rsc.org
Studies have shown that sulfamethazine can be converted to its diazonium salt, such as this compound tetrafluoroborate (B81430), which can then be used in subsequent chemical modifications. ontosight.ainih.gov This reactivity makes this compound a valuable intermediate for creating more complex molecules based on the sulfamethazine structure. ontosight.ai
Historical Development and Evolution of Diazonium Chemistry
The field of diazonium chemistry was pioneered by the German chemist Peter Griess in 1858. ijcrt.orgnumberanalytics.comijprajournal.combyjus.com His discovery that primary aromatic amines react with nitrous acid to form a new class of compounds—diazonium salts—was a significant breakthrough in organic chemistry. unacademy.combritannica.com Griess also explored many of the subsequent reactions of these salts, laying the foundation for their extensive use in synthesis. ijcrt.orgijprajournal.com
The initial and most impactful application of this discovery was in the synthetic dye industry. ijcrt.orgbritannica.com The azo coupling reaction, which produces brightly colored azo dyes, was quickly recognized and commercialized, leading to the production of a vast range of colors for textiles. britannica.com
In the late 19th century, further synthetic applications were developed. Traugott Sandmeyer's discovery in 1884 that copper salts could facilitate the replacement of the diazonium group with halides and other groups (the Sandmeyer reaction) greatly expanded the synthetic toolkit available to chemists. allen.inijcrt.org Over the years, the scope of diazonium salt chemistry has continued to evolve, with the development of new reactions and applications, including their use in modern transition metal-catalyzed cross-coupling reactions and bioconjugation. acs.orgrsc.orgontosight.ai
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
58064-76-9 |
|---|---|
Molecular Formula |
C12H12ClN5O2S |
Molecular Weight |
325.77 g/mol |
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]benzenediazonium;chloride |
InChI |
InChI=1S/C12H12N5O2S.ClH/c1-8-7-9(2)15-12(14-8)17-20(18,19)11-5-3-10(16-13)4-6-11;/h3-7H,1-2H3,(H,14,15,17);1H/q+1;/p-1 |
InChI Key |
CMPVWCQWBTVXKX-UHFFFAOYSA-M |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)[N+]#N)C.[Cl-] |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)[N+]#N)C.[Cl-] |
Synonyms |
SDTFB sulfamethazinediazonium sulfamethazinediazonium tetrafluoroborate sulfamethazinediazonium, (14)C-labeled |
Origin of Product |
United States |
Synthesis and Generation of Sulfamethazinediazonium
Methodologies for Diazotization of Sulfamethazine (B1682506) Derivatives
Direct Diazotization Procedures
The direct diazotization of sulfamethazine involves the reaction of the parent molecule with a source of nitrous acid in an acidic medium. A general laboratory procedure can be inferred from standard methods for the diazotization of aromatic amines and sulfonamides. lkouniv.ac.in
A typical procedure would involve dissolving sulfamethazine in a cold aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The solution is then cooled to between 0 and 5°C in an ice bath. A chilled aqueous solution of sodium nitrite (B80452) is then added dropwise to the sulfamethazine solution while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete conversion to the diazonium salt.
The resulting sulfamethazinediazonium salt can be used in situ for subsequent reactions or, with a suitable counter-ion like tetrafluoroborate (B81430), can be isolated as a more stable solid. nih.gov The tetrafluoroborate salt is prepared by adding tetrafluoroboric acid to the reaction mixture, which precipitates the diazonium salt.
Influence of Reaction Conditions (Temperature, pH, Reagents)
The stability and yield of this compound are highly dependent on the reaction conditions.
Temperature: The diazotization reaction is exothermic and the resulting diazonium salt is thermally labile. Therefore, it is crucial to maintain a low temperature, typically between 0 and 5°C, throughout the reaction. lkouniv.ac.in At higher temperatures, the diazonium salt can decompose, leading to the formation of undesired byproducts.
pH: A strongly acidic medium is necessary for the formation of the reactive nitrosating species, the nitrosonium ion (NO+), from nitrous acid. lkouniv.ac.in The choice and concentration of the acid can influence the reaction rate and the stability of the resulting diazonium salt.
Reagents: Sodium nitrite is the most commonly used source of nitrous acid. lkouniv.ac.in The stoichiometry of the reagents is important; an excess of nitrous acid can lead to side reactions, while an insufficient amount will result in incomplete diazotization.
Precursor Design and Structural Modifications for Diazotization
The efficiency of the diazotization of sulfamethazine can be influenced by the electronic properties of the sulfamethazine molecule itself. The presence of the electron-withdrawing sulfonamide group and the pyrimidine (B1678525) ring can affect the nucleophilicity of the primary aromatic amine.
Structural modifications to the sulfamethazine precursor could potentially modulate the reactivity of the amino group towards diazotization. For instance, the introduction of electron-donating groups on the pyrimidine ring could increase the electron density on the aromatic ring system, thereby enhancing the nucleophilicity of the amino group and facilitating the diazotization reaction. nih.govrsc.org Conversely, the introduction of additional electron-withdrawing groups would be expected to decrease the reactivity of the amino group. nih.gov
Radiochemical Synthesis of Labeled this compound
For metabolic and mechanistic studies, isotopically labeled this compound is a valuable tool. The synthesis of such labeled compounds requires the preparation of isotopically labeled sulfamethazine as a precursor.
Evidence for the in-vivo formation of ¹⁴C-sulfamethazinediazonium has been demonstrated in swine administered with ¹⁴C-labeled sulfamethazine and nitrite. nih.gov This finding confirms that the diazotization of sulfamethazine can occur under physiological conditions and that the diazonium salt is a metabolic intermediate.
The synthesis of ¹⁴C-sulfamethazinediazonium tetrafluoroborate for research purposes has been reported, starting from [U-¹⁴C]benzene-labeled sulfamethazine. nih.gov This allows for the tracking of the sulfamethazine backbone through various chemical and biological transformations.
Isotopic Labeling Strategies for Mechanistic Studies
Isotopic labeling is a powerful technique for elucidating reaction mechanisms. In the context of this compound, labeling with stable or radioactive isotopes can provide insights into the diazotization process and the subsequent reactions of the diazonium ion.
¹⁴C-Labeling: As mentioned, using ¹⁴C-labeled sulfamethazine allows for the tracing of the carbon skeleton of the molecule. This is particularly useful in metabolic studies to determine the fate of the sulfamethazine molecule after diazotization. nih.gov
Chemical Reactivity and Transformation Pathways of Sulfamethazinediazonium
Electrophilic Aromatic Substitution Reactions
The diazonium group in Sulfamethazinediazonium is a weak electrophile that readily participates in electrophilic aromatic substitution reactions with activated aromatic systems. This reactivity is most prominently observed in azo coupling reactions.
Azo Coupling Reactions with Activated Aromatic Systems (e.g., N,N-dimethylaniline, 2-naphthol)
Azo coupling is a characteristic reaction of diazonium salts where they react with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. These products contain the -N=N- (azo) linkage, which acts as a chromophore.
With N,N-dimethylaniline , an activated aromatic amine, this compound is expected to undergo a coupling reaction to yield a highly colored azo dye. The reaction typically proceeds in a mildly acidic to neutral medium. The dimethylamino group is a strong activating group, directing the incoming electrophile (the diazonium ion) to the para position of the benzene (B151609) ring.
In the case of 2-naphthol (B1666908) (beta-naphthol), a derivative of naphthalene (B1677914) with a hydroxyl group, the reaction with this compound results in the formation of an intense orange-red azo dye. This reaction is generally carried out in a slightly alkaline solution. The hydroxyl group of 2-naphthol is a potent activating group, and in alkaline conditions, the formation of the more nucleophilic naphthoxide ion further enhances the reactivity.
| Coupling Partner | Reaction Conditions | Expected Product |
| N,N-dimethylaniline | Mildly acidic (pH 4-6) | 4-((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)diazenyl)-N,N-dimethylaniline |
| 2-naphthol | Mildly alkaline (pH 8-10) | 1-((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)diazenyl)naphthalen-2-ol |
Mechanism and Regioselectivity of Azo Coupling
The mechanism of azo coupling is a classic example of electrophilic aromatic substitution. The aryldiazonium cation acts as the electrophile, and the activated aromatic compound serves as the nucleophile. The reaction proceeds through the attack of the electron-rich aromatic ring on the terminal nitrogen of the diazonium group. This is followed by the deprotonation of the resulting intermediate to restore the aromaticity of the system and form the stable azo compound.
The regioselectivity of the reaction is governed by the directing effects of the activating group on the coupling partner. For monosubstituted benzene derivatives like N,N-dimethylaniline, the substitution occurs predominantly at the para position relative to the activating group. If the para position is blocked, the coupling will occur at one of the ortho positions, though this is generally slower due to steric hindrance. In the case of 2-naphthol, the coupling occurs at the C1 position (alpha to the hydroxyl group), as this position is highly activated and sterically accessible.
Nucleophilic Displacement Reactions
The diazonium group is an excellent leaving group (as dinitrogen gas, N₂), which facilitates a variety of nucleophilic displacement reactions at the aromatic carbon to which it is attached. These reactions provide a synthetic route to introduce a wide range of functional groups onto the aromatic ring.
Reaction with Halides (Sandmeyer, Gattermann Reactions)
The Sandmeyer reaction is a versatile method for the substitution of an aromatic diazonium group with a halide (Cl⁻, Br⁻) or cyanide (CN⁻). wikipedia.orgorganic-chemistry.orggeeksforgeeks.org This reaction is catalyzed by the corresponding copper(I) salt. For instance, the reaction of this compound with copper(I) chloride or copper(I) bromide would yield the corresponding chloro- or bromo-substituted sulfamethazine (B1682506) derivative.
The Gattermann reaction is a modification of the Sandmeyer reaction that uses copper powder and the corresponding halogen acid instead of the copper(I) salt. testbook.combyjus.com While it can also be used to introduce chlorine or bromine, it is generally considered to be lower in yield than the Sandmeyer reaction.
| Reaction Name | Reagents | Expected Product |
| Sandmeyer Reaction | CuCl / HCl | N-(4-chloro-phenyl)-4,6-dimethylpyrimidin-2-amine |
| Sandmeyer Reaction | CuBr / HBr | N-(4-bromo-phenyl)-4,6-dimethylpyrimidin-2-amine |
| Gattermann Reaction | Cu powder / HCl | N-(4-chloro-phenyl)-4,6-dimethylpyrimidin-2-amine |
| Gattermann Reaction | Cu powder / HBr | N-(4-bromo-phenyl)-4,6-dimethylpyrimidin-2-amine |
Reaction with Hydroxyl Nucleophiles to Form Phenolic Derivatives
Aryl diazonium salts can be converted to phenols by heating them in an aqueous solution. byjus.comyoutube.com The diazonium group is displaced by a hydroxyl group from water, which acts as the nucleophile. This hydrolysis reaction is a straightforward method to introduce a hydroxyl group onto the aromatic ring of sulfamethazine, forming a phenolic derivative. The reaction is typically carried out by warming the aqueous solution of the diazonium salt.
Formation of Diazosulfides with Thiol-containing Compounds (e.g., Cysteine, Thiophenol, Glutathione)
This compound cations readily react with thiol-containing compounds, such as the amino acid cysteine, thiophenol, and the antioxidant glutathione (B108866), to form diazosulfide derivatives. This reaction involves the nucleophilic attack of the sulfur atom of the thiol group on the electrophilic diazonium group.
The formation of these diazosulfide adducts is a significant transformation pathway for this compound. Thiol groups are present in various biological molecules, including proteins and peptides. Glutathione, a tripeptide containing cysteine, is a particularly important intracellular antioxidant that plays a crucial role in cellular detoxification processes by conjugating with electrophilic compounds. liverpool.ac.uk The reaction with glutathione can lead to the formation of a sulfamethazine-glutathione conjugate, which can alter the biological activity and clearance of the parent compound.
The reactivity of this compound with these thiol-containing molecules highlights a potential mechanism for its interaction with biological systems and its subsequent metabolic fate.
Radical Reactions and Reductive Transformations
Beyond ionic reactions, this compound can also undergo radical reactions and reductive transformations, leading to a different set of products.
Formation of Deaminated Products (e.g., desamino-Sulmet)
A significant reductive transformation of this compound is its conversion to the deaminated product, desamino-sulfamethazine (also referred to as desaminosulmet). This reaction involves the replacement of the diazonium group with a hydrogen atom. The formation of desamino-sulfamethazine from sulfamethazine has been observed in biological systems, suggesting that the diazotization of the parent amine followed by a reductive deamination is a plausible metabolic pathway. nih.govnih.gov
The oral administration of ¹⁴C-labelled this compound tetrafluoroborate (B81430) to rats resulted in the formation of ¹⁴C-labelled desaminosulphamethazine as a primary product in the gastrointestinal tract. nih.gov This provides direct evidence for the in vivo conversion of the diazonium ion to its deaminated counterpart.
Mechanisms of Radical Decomposition
The decomposition of aryldiazonium salts can proceed through homolytic cleavage of the C-N bond, generating an aryl radical and dinitrogen gas. This process can be initiated by various factors, including heat, light, or the presence of reducing agents. The resulting aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions.
In the context of this compound, the formation of the corresponding aryl radical can lead to the abstraction of a hydrogen atom from a suitable donor molecule, resulting in the formation of desamino-sulfamethazine. The environment in which the diazonium ion is generated and the presence of radical initiators or scavengers can significantly influence the course of its decomposition and the resulting product distribution. While the specific mechanisms of radical decomposition for this compound are not extensively detailed in the provided search results, the general principles of aryldiazonium salt radical chemistry are well-established and provide a framework for understanding these transformations. youtube.comkhanacademy.org
Cyclization Reactions and Heterocycle Formation
This compound and its derivatives can participate in cyclization reactions, leading to the formation of various heterocyclic structures. These reactions often involve the diazonium group acting as an electrophile, reacting with nucleophilic centers within the same molecule or in another reactant.
Diazocoupling with Active Methylene (B1212753) Compounds to Yield Hydrazone Derivatives
A key reaction leading to heterocycle formation is the diazocoupling of this compound with compounds containing an active methylene group. Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, which increases the acidity of the methylene protons.
The reaction proceeds via an electrophilic attack of the diazonium cation on the carbanion generated from the active methylene compound. This results in the formation of an intermediate azo compound, which typically tautomerizes to the more stable hydrazone derivative. This type of reaction is a versatile method for synthesizing substituted hydrazones, which are valuable precursors in organic synthesis. nih.gov
Subsequent Cyclization Pathways of Intermediate Adducts
The hydrazone derivatives formed from the diazocoupling reaction can undergo subsequent intramolecular cyclization reactions to form a variety of heterocyclic compounds. The specific cyclization pathway depends on the nature of the active methylene compound used and the reaction conditions.
For instance, if the active methylene compound contains other functional groups, these can participate in the cyclization process. These reactions can lead to the formation of six-membered rings and other complex heterocyclic systems. nih.govnih.gov The versatility of these cyclization reactions makes them a valuable tool for the synthesis of a diverse range of heterocyclic structures with potential applications in various fields of chemistry.
Thermal and Photochemical Decomposition Pathways of this compound
The thermal and photochemical decomposition of this compound, an aryldiazonium salt derived from the sulfonamide antibiotic sulfamethazine, is a critical aspect of its chemical reactivity. Diazonium salts are known for their inherent instability, and their decomposition can proceed through various pathways, yielding a range of products. The stability and decomposition kinetics are significantly influenced by environmental factors such as temperature, light, solvent, and pH. While specific quantitative data for this compound is not extensively available in publicly accessible literature, the general principles governing the decomposition of aryldiazonium salts provide a strong framework for understanding its behavior.
Decomposition Kinetics and Product Distribution in Aqueous Media
The decomposition of aryldiazonium salts in aqueous media typically follows first-order kinetics. The rate of decomposition is highly dependent on temperature, with most diazonium salts being unstable at temperatures above 5°C at.uaresearchgate.net. The primary decomposition pathway in water involves the heterolytic cleavage of the C-N bond, leading to the formation of a highly reactive aryl cation and the evolution of nitrogen gas lkouniv.ac.in. This carbocation subsequently reacts with water to form a phenol (B47542), in this case, a hydroxylated derivative of sulfamethazine.
Decomposition Products in Aqueous Media:
While detailed experimental data on the product distribution for the decomposition of this compound is scarce, the expected major product from the thermal decomposition in an aqueous environment is the corresponding phenolic derivative, desaminosulfamethazine (B1198343), through the substitution of the diazonium group with a hydroxyl group. Evidence from in vivo studies in swine suggests that the diazotization of sulfamethazine under acidic conditions in the gastrointestinal tract leads to the formation of desaminosulfamethazine and other unidentified products nih.gov. Another study in rats also identified desaminosulfamethazine as a primary metabolite following the administration of this compound tetrafluoroborate nih.gov.
It is important to note that other minor products can also be formed depending on the reaction conditions. For instance, the presence of nucleophiles other than water can lead to the formation of other substitution products.
Due to the limited availability of specific kinetic data for this compound decomposition in aqueous media, a detailed data table on its decomposition kinetics and product distribution cannot be provided at this time.
Influence of Solvent and pH on Stability
The stability of this compound is profoundly influenced by the solvent and the pH of the medium.
Influence of Solvent:
The choice of solvent can significantly impact the stability of diazonium salts. In general, polar solvents can stabilize the diazonium salt to some extent. However, the specific interactions between the solvent and the diazonium ion are complex. For some diazonium salts, solvents like acetonitrile (B52724) have been shown to provide better stability compared to alcohols such as ethanol (B145695) and methanol (B129727), where degradation can be more rapid researchgate.net. The use of organic solvents in the preparation of diazonium salts is a common practice to control their reactivity at.uaresearchgate.net.
Influence of pH:
The pH of the aqueous solution is a critical factor determining the stability of diazonium salts. They are generally most stable in acidic solutions google.com. As the pH increases and the solution becomes neutral or alkaline, the stability of the diazonium ion decreases, leading to accelerated decomposition brainly.com. In alkaline conditions, diazonium ions can be converted to syn- and anti-diazotates, which can further react or decompose. The optimal pH for the stability of diazonium salts is typically in the acidic range, which suppresses the formation of the less stable diazotate species. For instance, studies on the coupling reactions of other diazonium salts have highlighted the importance of maintaining a specific pH to ensure the stability of the diazonium ion for the desired reaction to occur researchgate.netbrainly.comresearchgate.net.
General Stability Considerations for Diazonium Salts:
| Factor | Influence on Stability | Rationale |
| Temperature | Decreased stability with increasing temperature. Generally unstable above 5°C. | The C-N bond is thermally labile, and higher temperatures provide the activation energy for decomposition and the release of nitrogen gas. |
| pH | Most stable in acidic conditions. Stability decreases in neutral and alkaline media. | Acidic pH suppresses the formation of less stable diazohydroxides and diazotates. |
| Solvent | Stability varies with the solvent. Non-aqueous, aprotic solvents can sometimes offer greater stability. | Solvent polarity and nucleophilicity can influence the decomposition pathway and rate. |
| Light | Can be sensitive to light. | Photochemical decomposition can occur, leading to the formation of radical species. |
Spectroscopic and Analytical Characterization of Sulfamethazinediazonium and Its Reaction Products
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and monitoring the chemical changes during the conversion of sulfamethazine (B1682506) to its diazonium salt and subsequent products. rsc.orgresearchgate.net
The analysis begins with the spectrum of the starting material, sulfamethazine. Key vibrational bands for sulfamethazine include those corresponding to the primary aromatic amine (–NH₂), the sulfonamide group (–SO₂NH–), the aromatic rings, and the pyrimidine (B1678525) ring.
Key Vibrational Frequencies for Sulfamethazine:
N-H stretching (amine): The aromatic primary amine group typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
N-H stretching (sulfonamide): The N-H stretch of the sulfonamide group is observed around 3200-3350 cm⁻¹. rsc.org
S=O stretching: The sulfonamide group exhibits strong characteristic asymmetric and symmetric stretching bands for the S=O bonds, typically found near 1320 cm⁻¹ and 1155 cm⁻¹, respectively. rsc.org
C=C stretching: Aromatic ring stretching vibrations are visible in the 1490-1600 cm⁻¹ region. rsc.org
C-S stretching: The carbon-sulfur bond stretch can be observed around 586 cm⁻¹ and 845 cm⁻¹. researchgate.net
Upon diazotization, the most significant change expected in the vibrational spectrum is the disappearance of the N-H stretching bands of the primary aromatic amine and the appearance of a new, strong band characteristic of the diazonium group (–N≡N⁺). The stretching vibration for the triple bond of the diazonium salt is typically observed in the range of 2200-2300 cm⁻¹. The presence of this band would be the primary evidence for the formation of sulfamethazinediazonium.
When the diazonium salt is reacted with a coupling agent to form an azo dye, the –N≡N⁺ band disappears and is replaced by vibrations characteristic of the azo linkage (–N=N–). These azo stretching bands are often weak in the IR spectrum but may be more prominent in the Raman spectrum, appearing in the 1400-1450 cm⁻¹ region.
Interactive Data Table: Vibrational Frequencies of Sulfamethazine and its Derivatives
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) for Sulfamethazine | Expected Wavenumber (cm⁻¹) for this compound | Expected Wavenumber (cm⁻¹) for Azo Product |
| Aromatic Amine | N-H Stretch | 3300-3500 | Absent | Absent |
| Diazonium | N≡N Stretch | Absent | 2200-2300 | Absent |
| Azo Linkage | N=N Stretch | Absent | Absent | 1400-1450 |
| Sulfonamide | S=O Asymmetric Stretch | ~1320 | ~1320 | ~1320 |
| Sulfonamide | S=O Symmetric Stretch | ~1155 | ~1155 | ~1155 |
| Aromatic Ring | C=C Stretch | 1490-1600 | 1490-1600 | 1490-1600 |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of sulfamethazine and its reaction products. While the instability of this compound precludes its isolation for routine NMR analysis, the transformation can be inferred by comparing the spectra of the starting material with those of the final products. nih.gov
¹H NMR of Sulfamethazine: The ¹H NMR spectrum of sulfamethazine shows distinct signals for its aromatic, methyl, and amine protons.
Aromatic Protons: The protons on the benzene (B151609) ring appear as two doublets in the aromatic region (typically δ 6.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. rsc.org
Amine Protons (–NH₂): The primary amine protons give rise to a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Methyl Protons (–CH₃): The two methyl groups on the pyrimidine ring are equivalent and appear as a sharp singlet, typically around δ 2.0-2.5 ppm.
Pyrimidine Ring Proton: The single proton on the pyrimidine ring appears as a singlet in the aromatic region.
Sulfonamide Proton (–SO₂NH–): The sulfonamide proton also appears as a broad singlet, often at a higher chemical shift (downfield). rsc.org
¹³C NMR of Sulfamethazine: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals include those for the methyl carbons, the carbons of the pyrimidine ring, and the four distinct carbons of the 1,4-disubstituted benzene ring. nih.govnih.gov
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Group | ¹H NMR (Sulfamethazine) | ¹³C NMR (Sulfamethazine) | Expected Change in Azo Product |
| Benzene Ring (C-NH₂) | ~ δ 6.6 (d) | ~ δ 113 | Downfield shift |
| Benzene Ring (C-SO₂) | ~ δ 7.8 (d) | ~ δ 152 | Downfield shift |
| Pyrimidine Ring (CH) | ~ δ 6.5 (s) | ~ δ 110 | Minor shift |
| Pyrimidine Ring (C-CH₃) | - | ~ δ 168 | Minor shift |
| Methyl Groups | ~ δ 2.4 (s) | ~ δ 24 | Minor shift |
| Amine (NH₂) | Broad singlet | - | Signal disappears |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and confirming the structure of sulfamethazine and its derivatives through fragmentation analysis. researchgate.net
MS of Sulfamethazine: The electron ionization (EI) mass spectrum of sulfamethazine (molecular weight: 278.33 g/mol ) shows a clear molecular ion peak (M⁺) at m/z 278. nist.gov The fragmentation pattern is characteristic of the sulfonamide structure. researchgate.net
Common Fragmentation Pathways for Sulfamethazine:
Cleavage of the S-N bond between the sulfonamide group and the pyrimidine ring.
Cleavage of the C-S bond between the benzene ring and the sulfur atom.
Loss of SO₂.
Fragments corresponding to the aniline (B41778) moiety (m/z 92) and the aminodimethylpyrimidine moiety (m/z 124) are typically prominent. nih.gov
MS of Reaction Products: For the reaction products, such as azo dyes, electrospray ionization (ESI) is often a more suitable technique, particularly for sulfonated compounds which are polar and may not be volatile enough for EI. upce.cznorthwestern.edu In negative-ion mode, the mass spectrum of a sulfonated azo dye will typically show a prominent [M-H]⁻ ion, confirming the molecular weight of the final product. northwestern.edu
Tandem mass spectrometry (MS/MS) is used to further elucidate the structure. Fragmentation of the parent ion of the azo dye can confirm the presence of the original sulfamethazine backbone and the attached coupling partner. A characteristic fragment in the MS/MS spectra of sulfonated compounds is the loss of SO₃ (80 Da). northwestern.edu Analysis of these fragments allows for the precise confirmation of the expected product structure.
Interactive Data Table: Key Mass-to-Charge Ratios (m/z) in MS Analysis
| Compound/Fragment | Formula | Expected m/z |
| Sulfamethazine (M⁺) | C₁₂H₁₄N₄O₂S | 278 |
| Aniline fragment | C₆H₅N | 92 |
| Aminodimethylpyrimidine fragment | C₆H₉N₃ | 124 |
| Azo Dye Product (example) | Varies | M or [M-H]⁻ |
| Loss of SO₃ (from sulfonated product) | - | [M-H-80]⁻ |
UV-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings and azo groups.
UV-Vis Spectrum of Sulfamethazine: Sulfamethazine exhibits strong UV absorption due to the electronic transitions within its aromatic benzene and pyrimidine rings. The absorption maximum (λ_max) for sulfamethazine is typically observed around 265-268 nm. sielc.commdpi.com The exact position of the peak can be influenced by the pH of the solution. mdpi.com
Reaction Monitoring: UV-Vis spectroscopy is an excellent tool for real-time monitoring of the diazotization and subsequent coupling reaction. The formation of the diazonium salt from the aromatic amine leads to a change in the electronic structure and thus a shift in the absorption spectrum.
The most dramatic change occurs during the coupling reaction. The formation of an azo dye introduces a highly extended conjugated system (a chromophore) that absorbs light at a much longer wavelength, typically in the visible region (400-700 nm). This results in the appearance of a new, strong absorption band and a distinct color change. For instance, the coupling of a diazotized sulfonamide with a suitable agent can produce a yellow-colored azo dye, which would show a new λ_max in the 400-500 nm range. semanticscholar.org By monitoring the disappearance of the reactant's absorbance and the appearance of the product's absorbance, the progress and kinetics of the reaction can be determined.
Interactive Data Table: UV-Visible Absorption Maxima (λ_max)
| Compound | Chromophore | Typical λ_max (nm) | Observed Color |
| Sulfamethazine | Phenyl, Pyrimidine rings | ~268 | Colorless |
| This compound | Diazonium-substituted phenyl ring | Varies (UV region) | Colorless |
| Azo Dye Product | Extended conjugated system (azo) | 400-500 | Yellow/Orange/Red |
Chromatographic Methods for Purity Assessment and Product Separation (e.g., TLC)
Chromatographic techniques are essential for separating sulfamethazine from its reaction products and for assessing the purity of the synthesized compounds. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for this purpose. usda.govresearchgate.net
In a typical TLC analysis, the starting material (sulfamethazine) and the reaction mixture are spotted on a silica (B1680970) gel plate. The plate is then developed in a suitable solvent system. Due to differences in polarity, the components of the mixture travel up the plate at different rates, resulting in their separation.
Stationary Phase: Silica gel plates are commonly used. usda.gov
Mobile Phase: A mixture of a nonpolar solvent like chloroform (B151607) or dichloromethane (B109758) and a more polar solvent like methanol (B129727) or t-butanol is often effective for separating sulfonamides. usda.govnih.gov The exact ratio can be adjusted to achieve optimal separation.
Visualization: Since sulfamethazine and its derivatives are often colorless, a visualization method is required. The spots can be visualized under UV light (typically at 254 nm). usda.gov Alternatively, the plate can be treated with a visualizing agent, such as fluorescamine (B152294), which reacts with the primary amine group of any unreacted sulfamethazine to produce a fluorescent spot. usda.gov
The retention factor (R_f) value for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The disappearance of the spot corresponding to sulfamethazine and the appearance of a new spot (or spots) for the product(s) confirms the reaction has occurred. TLC can also reveal the presence of impurities or side products, making it a valuable tool for monitoring reaction purity. nih.gov
Interactive Data Table: Example TLC Parameters for Sulfonamide Analysis
| Parameter | Description |
| Stationary Phase | Silica Gel LK6D |
| Mobile Phase | Chloroform : t-Butanol (80:20 v/v), water-equilibrated usda.gov |
| Visualization | UV light (254 nm) or dipping in fluorescamine solution usda.gov |
| Expected R_f (Sulfamethazine) | Varies with exact conditions |
| Expected R_f (Azo Product) | Different from sulfamethazine (typically more or less polar depending on the coupling agent) |
Applications in Advanced Organic Synthesis
Utilization as a Building Block for Complex Heterocyclic Architectures
The structural framework of sulfamethazine (B1682506), which includes a pyrimidine (B1678525) ring, makes its derivatives valuable starting materials for creating more complex heterocyclic structures. The diazonium salt of sulfamethazine acts as a key intermediate for linking this established scaffold to other molecular systems.
The integration of a sulfonamide moiety with a pyridine (B92270) ring is a common strategy in medicinal chemistry to develop new therapeutic agents. eurjchem.comnih.gov While arene diazonium salts are versatile, their direct application in the de novo synthesis of a pyridine ring is not a common pathway. Instead, Sulfamethazinediazonium is more strategically employed to couple the entire sulfamethazine molecule to a pre-existing pyridine derivative or another heterocycle. This approach allows for the creation of novel, complex hybrid molecules that combine the structural features of both parent compounds, which is a field of significant interest for drug discovery. ekb.eg
A primary and well-documented application of this compound is in the synthesis of azo dyes. uomustansiriyah.edu.iqaaru.edu.jo This process involves two main steps: the diazotization of sulfamethazine followed by an azo coupling reaction.
Diazotization: Sulfamethazine is treated with a source of nitrous acid, typically generated from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). This converts the primary aromatic amine into the corresponding diazonium salt. uomustansiriyah.edu.iq
Azo Coupling: The resulting this compound salt, which is an effective electrophile, is then reacted with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine, in an alkaline medium. uomustansiriyah.edu.iqresearchgate.net This reaction forms a stable azo bridge (–N=N–), linking the sulfamethazine scaffold to the coupling partner and creating a highly conjugated system responsible for the compound's color.
The properties of azo dyes derived from analogous sulfonamides demonstrate the outcomes of this process. For example, a new azo dye synthesized from the related compound sulfamethoxazole (B1682508) exhibited distinct characteristics valuable for various applications. uomustansiriyah.edu.iqresearchgate.net
| Property | Value | Reference |
|---|---|---|
| Color | Reddish-pink | uomustansiriyah.edu.iqresearchgate.net |
| Melting Point | 220 °C | uomustansiriyah.edu.iqresearchgate.net |
| Yield | 84% | uomustansiriyah.edu.iqresearchgate.net |
| Maximum Absorbance (λmax) | 495 nm | uomustansiriyah.edu.iqresearchgate.net |
Synthetic Pathways to New Functional Molecules
The reactivity of the diazonium group extends beyond dyes, offering pathways to novel molecules with specialized functions, such as chemical probes for biological research.
Chemical probes are essential tools for studying biological systems, and molecules containing sulfonamide groups have been successfully developed as fluorescent probes for tumor imaging. researchgate.net The sulfamethazine moiety can act as a targeting group, directing the probe to specific biological environments. The synthesis of such probes can be effectively achieved using this compound as a reactive handle.
By forming the diazonium salt, the sulfamethazine molecule is primed for covalent linkage to a reporter molecule, such as a fluorophore like naphthalimide. researchgate.net The azo coupling reaction provides a robust and efficient method to form a stable bridge between the sulfamethazine targeting unit and the signaling unit, resulting in a new, fully functional chemical probe. This synthetic strategy allows for the modular assembly of complex tools for noninvasive detection and imaging in biological research.
Strategy for Introduction of Nitrogen Functionalities
The conversion of a primary aromatic amine to a diazonium salt is a cornerstone strategy in organic chemistry for activating an aromatic ring and introducing a wide array of functional groups. rsc.org The diazonium group (–N₂⁺) is one of the best-known leaving groups in chemistry, readily departing as dinitrogen gas (N₂).
For this compound, the most significant application of this strategy is the introduction of a dinitrogen functionality via azo coupling, where the two nitrogen atoms are retained to form the –N=N– linker. uomustansiriyah.edu.iqresearchgate.net This method is a powerful tool for covalently connecting two distinct molecular fragments, thereby creating larger, conjugated molecules with emergent properties, as seen in the synthesis of azo dyes and functional probes. While diazonium salts can undergo a host of other reactions where the nitrogen is replaced (e.g., Sandmeyer reaction), its use in forming nitrogen-retained azo linkages is the most prominent and synthetically valuable pathway for derivatives of sulfamethazine.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a compound like sulfamethazinediazonium, these methods can elucidate its intrinsic properties, predict its behavior in chemical reactions, and help interpret experimental data.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it ideal for studying reaction mechanisms.
A DFT study on this compound would typically begin with geometry optimization to find the lowest energy structure of the molecule. From this optimized structure, various electronic properties can be calculated, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These calculations help identify the most reactive sites of the molecule. For instance, the MEP map can indicate regions susceptible to nucleophilic or electrophilic attack. researchgate.net
In the context of reaction mechanisms, DFT is used to map out the potential energy surface of a reaction. This involves identifying and calculating the energies of reactants, transition states, intermediates, and products. For this compound, a key reaction to study would be its decomposition, which is characteristic of diazonium salts and involves the loss of dinitrogen gas (N₂). This process can proceed through either a homolytic or heterolytic cleavage of the C-N bond. shu.ac.uk DFT calculations can determine the activation energies for both pathways, thereby predicting which mechanism is more favorable under different conditions.
For example, studies on the thermal decomposition of other aryl diazonium salts have used DFT to show that the stability is influenced by substituents on the aromatic ring. shu.ac.uk A similar study on this compound would reveal how the sulfamethazine (B1682506) moiety affects the stability and decomposition pathway of the diazonium group.
Table 1: Hypothetical DFT-Calculated Energy Profile for this compound Decomposition
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | This compound ion | 0.0 |
| TS_heterolytic | Transition state for heterolytic C-N bond cleavage | Value to be calculated |
| Intermediate | Aryl cation + N₂ | Value to be calculated |
| TS_homolytic | Transition state for homolytic C-N bond cleavage | Value to be calculated |
| Intermediate | Aryl radical + N₂ | Value to be calculated |
| Product | Product of subsequent reaction (e.g., with solvent) | Value to be calculated |
This table represents the type of data that would be generated from a DFT study on the reaction mechanism. The values are placeholders.
Prediction of Spectroscopic Properties
Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data, such as NMR, IR, and UV-Vis spectra. These predictions can aid in the structural confirmation of a synthesized compound or in the analysis of its electronic transitions.
For this compound, DFT calculations could predict its ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions has been shown to be quite high when appropriate functionals and basis sets are used, often with a mean absolute error of less than 0.1 ppm for ¹H shifts when compared to experimental data in solution. github.io Similarly, the vibrational frequencies from an IR spectrum can be calculated and compared with experimental data to confirm the presence of specific functional groups and to aid in the assignment of vibrational modes. nih.gov
The UV-Vis absorption spectrum, which provides information about electronic transitions, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of excited states, which correspond to the absorption maxima in the spectrum. tandfonline.com For this compound, TD-DFT could help understand the electronic transitions involving the diazonio group and the sulfonamide-substituted aromatic ring.
Table 2: Illustrative Example of Predicted Spectroscopic Data for a Sulfonamide-Related Compound
| Spectroscopic Technique | Predicted Data Type | Example Value (for a related sulfonamide) |
| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: 6.5 - 7.7 ppm; -SO₂NH- proton: 8.8 - 10.2 ppm |
| ¹³C NMR | Chemical Shift (ppm) | Aromatic carbons: 111 - 161 ppm |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | S-N stretching: ~900 cm⁻¹; Asymmetric SO₂ stretching: ~1315 cm⁻¹ |
| UV-Vis Spectroscopy | Absorption Maximum (nm) | π → π* transition: ~275 nm |
Note: These values are based on experimental and computational studies of other sulfonamides and serve as an illustrative example. rsc.org
Molecular Dynamics Simulations of Stability and Interactions
While quantum mechanics provides a detailed picture of electronic structure and reactivity, it is often limited to single molecules or small systems, typically in the gas phase or with simplified solvent models. Molecular Dynamics (MD) simulations, on the other hand, can model the behavior of molecules over time in a more realistic environment, such as in solution or interacting with other molecules.
For this compound, MD simulations would be particularly useful for studying its stability in solution. Diazonium salts are known to be thermally unstable, and their decomposition can be influenced by the solvent and the presence of other ions. researchgate.net An MD simulation could model a this compound ion surrounded by water molecules and counter-ions over a period of nanoseconds or longer. By analyzing the trajectory of the atoms, one could observe the dynamics of the C-N bond, the interactions with solvent molecules, and the initial steps of decomposition.
Furthermore, MD simulations can be used to study how this compound interacts with other molecules or surfaces. This could be relevant for understanding its behavior in various applications. The simulations can provide insights into the orientation of the molecule at an interface and the non-covalent interactions that govern its binding. nih.govnih.gov
Table 3: Potential Parameters to be Analyzed in an MD Simulation of this compound in Water
| Parameter | Description | Information Gained |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's structure from a reference structure over time. | Conformational stability of the this compound ion. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms/molecules varies as a function of distance from a central atom. | Solvation shell structure around the diazonium group and other parts of the molecule. |
| Hydrogen Bonds | Number and lifetime of hydrogen bonds between the molecule and water. | Strength and dynamics of solute-solvent interactions. |
| Bond Length Analysis | Monitoring the length of the C-N bond of the diazonium group over time. | Indication of bond weakening and potential onset of decomposition. |
Environmental Chemical Transformations and Fate Excluding Ecotoxicity
Chemical Degradation Pathways in Model Environmental Systems
The degradation of sulfamethazinediazonium in environmental matrices is influenced by factors such as water presence and sunlight. These pathways are critical for determining the persistence and transformation of sulfamethazine (B1682506) residues that may enter the environment.
Aryl diazonium salts are generally unstable in aqueous solutions and are susceptible to hydrolysis. In this reaction, the diazonium group (-N₂⁺) is replaced by a hydroxyl group (-OH), typically yielding a phenol (B47542) and liberating nitrogen gas (N₂).
While specific kinetic studies on the environmental hydrolysis of this compound are not extensively documented, the established principles of diazonium salt chemistry suggest a primary hydrolysis pathway. The reaction involves the nucleophilic attack of water on the carbon atom bearing the diazonium group, leading to the formation of a hydroxylated sulfamethazine derivative. This process is a key abiotic degradation route for diazonium salts present in water.
Table 1: Expected Products from the Hydrolysis of this compound
| Reactant | Primary Product | Byproduct |
|---|
Note: This pathway is based on the general reactivity of aryl diazonium salts.
Photodegradation is a significant abiotic process for the transformation of sulfamethazine, the precursor to this compound, in surface waters exposed to sunlight. Studies on the photolysis of sulfamethazine reveal several degradation pathways, which are relevant to understanding the potential fate of its derivatives. The primary mechanisms involve the cleavage of the sulfur-nitrogen (S-N) bond and modifications to the aniline (B41778) ring.
Research has identified several products from the photodegradation of sulfamethazine under various light conditions. Common pathways include hydroxylation of the benzene (B151609) ring and cleavage of the S-N bond. The presence of photosensitizers in natural waters can also influence the rate and mechanism of degradation.
Table 2: Key Photolytic Degradation Pathways of Sulfamethazine
| Pathway | Description |
|---|---|
| S-N Bond Cleavage | The bond between the sulfonamide group and the aniline ring is broken, leading to the formation of separate aniline and pyrimidine-containing compounds. |
| SO₂ Extrusion | The sulfonyl group is expelled from the molecule, a common pathway for sulfonamides under irradiation. |
| Hydroxylation | A hydroxyl group is added to the aromatic ring of the sulfamethazine molecule. |
| Aniline Ring Transformation | The amino group on the aniline ring can be oxidized or otherwise transformed. |
Abiotic Transformation Products and Their Formation Mechanisms
Beyond direct hydrolysis and photolysis, this compound can undergo other abiotic transformations, primarily through the decomposition of the unstable diazonium group.
The formation of this compound from sulfamethazine has been demonstrated to occur in the presence of nitrite (B80452) under acidic conditions. This diazonium intermediate is highly reactive and readily decomposes. A key stable product formed from this decomposition is desaminosulfamethazine (B1198343) .
The formation mechanism involves the replacement of the diazonium group with a hydrogen atom, a type of dediazoniation reaction. This transformation pathway has been confirmed in studies where sulfamethazine was administered with nitrite, leading to the formation of the diazonium salt as an intermediate, which then converted to desaminosulfamethazine. The disposition of administered this compound salt was found to be very similar to the disposition of sulfamethazine administered with nitrite, providing strong evidence for this transformation pathway.
Table 3: Characterized Transformation of this compound
| Precursor | Intermediate | Stable Product | Formation Mechanism |
|---|
Future Research Directions
Exploration of Novel Reaction Pathways and Catalytic Methods
The traditional synthesis of diazonium salts, while effective, often involves stoichiometric use of nitrous acid in a strong acidic medium, which can present safety and environmental challenges. Future research will likely focus on developing milder, more efficient, and selective synthetic routes.
Key areas of exploration include:
Transition Metal Catalysis: Recent advances in transition metal-catalyzed reactions could offer new pathways for diazotization. acs.org Catalysts based on metals like palladium, copper, or silver might enable the transformation under milder conditions, potentially avoiding the need for strong acids and offering better control over the reaction. nih.gov
Alternative Diazotizing Agents: Research into novel diazotizing agents beyond traditional nitrites could yield safer and more sustainable processes. This includes exploring organic nitrites or developing in situ generation methods for the nitrosating species that minimize waste and handling of hazardous reagents.
| Method | Advantages | Potential Research Focus |
|---|---|---|
| Traditional Batch (NaNO₂/HCl) | Well-established, inexpensive reagents. | Improving thermal safety, waste reduction. |
| Transition Metal Catalysis | Milder conditions, potential for higher selectivity. acs.org | Development of recyclable catalysts, expanding substrate scope. |
| Flow Chemistry | Enhanced safety, precise control, scalability. nih.gov | Optimization of reactor design, integration with in situ monitoring. |
| Alternative Reagents | Reduced toxicity, improved sustainability. eurekaselect.com | Screening of new diazotizing agents, mechanistic studies. |
Development of Advanced Spectroscopic Techniques for in situ Monitoring
Understanding the kinetics and mechanism of sulfamethazinediazonium formation and its subsequent reactions is crucial for process optimization and safety. The unstable nature of many diazonium salts makes traditional offline analysis challenging. researchgate.net Therefore, the development of advanced in situ monitoring techniques is a critical research frontier.
Future efforts in this area should include:
Fiber-Optic Coupled Spectroscopy: Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, coupled with fiber-optic probes, allow for real-time tracking of reactant consumption, intermediate formation, and product generation directly within the reaction vessel. nih.govdntb.gov.ua This provides invaluable data for kinetic modeling and process control without the need for sampling. nih.gov
Process Analytical Technology (PAT): Integrating in situ spectroscopic data with automated reactor systems represents a key aspect of PAT. nih.gov This approach enables a deeper understanding of the reaction, identification of critical process parameters, and ensures consistent product quality and safety. dntb.gov.ua
Multivariate Data Analysis: The large datasets generated by in situ spectroscopy can be analyzed using chemometric methods to deconvolve complex spectral features and accurately determine the concentration profiles of multiple species simultaneously.
| Technique | Information Provided | Advantages for Diazotization |
|---|---|---|
| In situ FTIR-ATR | Vibrational modes of functional groups. | Tracks key species like reactants, diazonium intermediates, and products in real-time. nih.gov |
| Raman Spectroscopy | Complementary vibrational data, good for aqueous systems. | Can monitor changes in symmetric vibrations and is less sensitive to water interference. |
| UV-Vis Spectroscopy | Electronic transitions, useful for colored compounds. | Monitors the formation of conjugated systems, such as those in azo dyes derived from diazonium salts. acs.org |
Computational Design of Functional Derivatives
Computational chemistry offers powerful tools to predict the properties of molecules and guide the synthesis of new functional derivatives of this compound. By modeling molecular structures and electronic properties, researchers can screen potential candidates for specific applications before undertaking extensive experimental work.
Promising research directions are:
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the geometric structure, vibrational frequencies, and electronic properties of this compound and its derivatives. scielo.org.mxresearchgate.net This can provide insights into their stability, reactivity, and spectral characteristics.
Structure-Activity Relationship (SAR) Modeling: For applications in areas like medicinal chemistry or materials science, computational models can be built to correlate molecular structure with biological activity or material performance. nih.gov This has been successfully applied to design novel sulfamethazine (B1682506) derivatives as enzyme inhibitors. nih.govnih.gov
Reaction Mechanism Simulation: Computational modeling can elucidate complex reaction pathways, identify transition states, and calculate activation energies. This knowledge is invaluable for optimizing reaction conditions and developing new catalytic systems for the synthesis of this compound derivatives.
Sustainable Synthesis Approaches for this compound and its Derivatives
The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound will undoubtedly focus on developing more environmentally benign processes. mdpi.com
Key strategies for sustainable synthesis include:
Greener Solvents: Replacing traditional organic solvents with water, supercritical fluids (like CO₂), or ionic liquids can significantly reduce the environmental impact of the synthesis. researchgate.net Research has shown the viability of conducting diazotization reactions in aqueous media or CO₂/H₂O systems. researchgate.netresearchgate.net
Mechanochemistry: Ball-milling and other mechanochemical techniques offer solvent-free or low-solvent reaction conditions, reducing waste and energy consumption. eurekaselect.com These methods have been successfully applied to the synthesis of various aryl diazonium compounds. eurekaselect.com
Atom Economy: Designing reaction pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves exploring catalytic cycles and one-pot reactions that minimize the formation of byproducts. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Sulfamethazinediazonium, and how can researchers ensure reproducibility?
- Methodology : Follow detailed experimental protocols that specify reagent purity (e.g., ACS-grade sulfonic acid cation-exchange resin ), reaction conditions (temperature, pH), and stoichiometry. For reproducibility, document all steps meticulously, including purification methods (e.g., recrystallization or column chromatography) and characterization data (e.g., NMR, HPLC). Store intermediates at 0–6°C to prevent degradation . Reference prior syntheses of analogous diazonium salts to validate procedures .
Q. How should this compound be characterized to confirm its structural identity and purity?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR for structural elucidation.
- Mass spectrometry (MS) to verify molecular weight.
- HPLC with UV detection (e.g., λ = 254 nm) to assess purity (>95% recommended).
Cross-reference data with established spectral libraries or published studies on sulfonamide derivatives . For novel compounds, include elemental analysis and X-ray crystallography .
Q. What storage conditions are critical for maintaining this compound’s stability?
- Methodology : Store in airtight, light-resistant containers at 0–6°C to minimize thermal and photolytic degradation . Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) to establish shelf-life. Monitor degradation via HPLC and compare against reference standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound across studies?
- Methodology : Perform a systematic review using PRISMA guidelines to identify methodological heterogeneities (e.g., storage conditions, analytical methods). Apply the FINER framework to evaluate study feasibility and relevance . Replicate conflicting experiments under standardized conditions, controlling for variables like solvent purity or humidity . Use meta-analysis (Cochrane Handbook ) to statistically assess data discrepancies.
Q. What experimental strategies are effective for elucidating this compound’s degradation pathways?
- Methodology :
- Isotopic labeling (e.g., deuterated analogs) to trace degradation products via LC-MS .
- Forced degradation studies (acid/base hydrolysis, oxidation) coupled with kinetic modeling to identify rate-limiting steps.
- Computational chemistry (DFT calculations) to predict reactive intermediates . Validate findings with high-resolution mass spectrometry (HRMS) and comparative NMR .
Q. How can researchers design experiments to assess this compound’s reactivity in novel applications (e.g., covalent organic frameworks)?
- Methodology :
- Screen reaction conditions (solvent, catalyst, temperature) using design-of-experiments (DoE) approaches.
- Monitor covalent bonding via FT-IR or Raman spectroscopy for real-time analysis.
- Validate applications with BET surface area analysis (for porous materials) or in vitro bioactivity assays . Address safety risks by referencing hazardous chemical guidelines (e.g., ICH protocols ).
Q. What statistical methods are appropriate for analyzing variability in this compound’s bioactivity data?
- Methodology : Use multivariate analysis (ANOVA, PCA) to identify confounding variables (e.g., batch-to-batch purity differences). Quantify uncertainties via error propagation models and report confidence intervals . For in vivo studies, apply mixed-effects models to account for biological variability .
Methodological Frameworks
Q. How should researchers integrate computational modeling with experimental data for this compound studies?
- Methodology : Combine molecular docking (to predict binding affinities) with experimental IC₅₀ values from enzyme inhibition assays. Validate models using leave-one-out cross-validation and report RMSE/R² metrics . Ensure alignment between in silico predictions (e.g., LogP, solubility) and empirical physicochemical tests .
Q. What protocols ensure ethical and safe handling of this compound in laboratory settings?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
